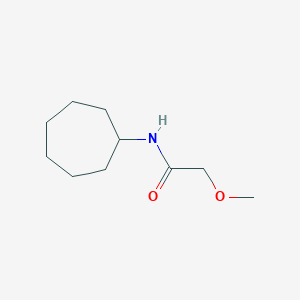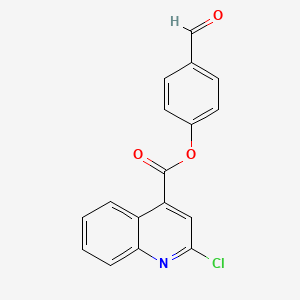![molecular formula C16H17FN4O2 B7645536 3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide, commonly known as FPA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. FPA belongs to the class of pyrazole-based compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of FPA is not fully understood. However, it has been proposed that FPA may inhibit the production of inflammatory mediators such as prostaglandins and cytokines. FPA may also interact with various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
FPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. FPA has also been found to exhibit cytotoxic activity against various cancer cell lines. In addition, FPA has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPA in lab experiments include its wide range of biological activities, favorable pharmacokinetic profile, and availability of optimized synthesis methods. However, the limitations of using FPA in lab experiments include the lack of understanding of its exact mechanism of action and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of FPA. One potential direction is to further investigate the mechanism of action of FPA, which may provide insights into its potential therapeutic applications. Another direction is to optimize the synthesis of FPA to increase the yield and purity of the compound. Finally, further studies are needed to evaluate the safety and efficacy of FPA in preclinical and clinical settings.
Conclusion:
In conclusion, FPA is a synthetic compound that has been extensively studied for its potential pharmacological properties. FPA exhibits anti-inflammatory, analgesic, and antipyretic activities, and has been found to exhibit cytotoxic activity against various cancer cell lines. While the exact mechanism of action of FPA is not fully understood, it has been proposed to interact with various signaling pathways involved in the regulation of cell growth and survival. Further studies are needed to evaluate the safety and efficacy of FPA in preclinical and clinical settings, and to optimize the synthesis of FPA.
Métodos De Síntesis
The synthesis of FPA involves the reaction of 4-fluoroaniline with ethyl 2-oxoazepane-3-carboxylate followed by the reaction with hydrazine hydrate and then with acetic anhydride to obtain the final product. The synthesis of FPA has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
FPA has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. FPA has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against various cancer cell lines.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-11-6-4-10(5-7-11)13-9-14(21-20-13)16(23)19-12-3-1-2-8-18-15(12)22/h4-7,9,12H,1-3,8H2,(H,18,22)(H,19,23)(H,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSIEOREOADWPC-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)


![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)